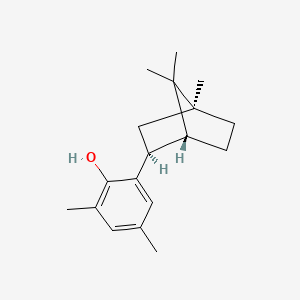
Phenol, dimethyl(1,7,7-trimethylbicyclo(2.2.1)hept-2-yl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenol, dimethyl(1,7,7-trimethylbicyclo(2.2.1)hept-2-yl)- is a chemical compound with the molecular formula C16H22O. It is a derivative of phenol, where the phenolic hydrogen is replaced by a dimethyl(1,7,7-trimethylbicyclo(2.2.1)hept-2-yl) group. This compound is known for its unique structure, which includes a bicyclic framework, making it an interesting subject for chemical research and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, dimethyl(1,7,7-trimethylbicyclo(2.2.1)hept-2-yl)- typically involves the reaction of phenol with a suitable dimethyl(1,7,7-trimethylbicyclo(2.2.1)hept-2-yl) halide under basic conditions. Common bases used in this reaction include sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient catalytic processes to ensure higher yields and purity. Catalysts such as palladium or nickel complexes can be employed to facilitate the coupling reaction between phenol and the dimethyl(1,7,7-trimethylbicyclo(2.2.1)hept-2-yl) halide .
Analyse Chemischer Reaktionen
Types of Reactions
Phenol, dimethyl(1,7,7-trimethylbicyclo(2.2.1)hept-2-yl)- undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenolic ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorinating agents can be used under acidic conditions.
Major Products Formed
Oxidation: Quinones
Reduction: Alcohols
Substitution: Halogenated phenols
Wissenschaftliche Forschungsanwendungen
Phenol, dimethyl(1,7,7-trimethylbicyclo(2.2.1)hept-2-yl)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Phenol, dimethyl(1,7,7-trimethylbicyclo(2.2.1)hept-2-yl)- involves its interaction with various molecular targets. The phenolic group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The bicyclic structure may also interact with lipid membranes, affecting their fluidity and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phenol, 4-(1,7,7-trimethylbicyclo(2.2.1)hept-2-yl)
- Acetic acid, 1,7,7-trimethyl-bicyclo(2.2.1)hept-2-yl ester
- Pentanoic acid, 1,7,7-trimethylbicyclo(2.2.1)hept-2-yl ester
Uniqueness
Phenol, dimethyl(1,7,7-trimethylbicyclo(2.2.1)hept-2-yl)- is unique due to its specific substitution pattern on the phenolic ring and the presence of the dimethyl(1,7,7-trimethylbicyclo(2.2.1)hept-2-yl) group. This structural uniqueness imparts distinct chemical and physical properties, making it valuable for specialized applications .
Eigenschaften
CAS-Nummer |
72968-53-7 |
|---|---|
Molekularformel |
C18H26O |
Molekulargewicht |
258.4 g/mol |
IUPAC-Name |
2,4-dimethyl-6-[(1R,2S,4S)-4,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl]phenol |
InChI |
InChI=1S/C18H26O/c1-11-8-12(2)16(19)13(9-11)14-10-18(5)7-6-15(14)17(18,3)4/h8-9,14-15,19H,6-7,10H2,1-5H3/t14-,15-,18+/m1/s1 |
InChI-Schlüssel |
PFQAEXWCTNWZTN-RKVPGOIHSA-N |
Isomerische SMILES |
CC1=CC(=C(C(=C1)[C@H]2C[C@@]3(CC[C@H]2C3(C)C)C)O)C |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C2CC3(CCC2C3(C)C)C)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


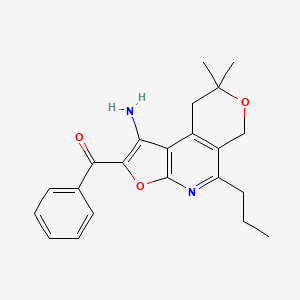
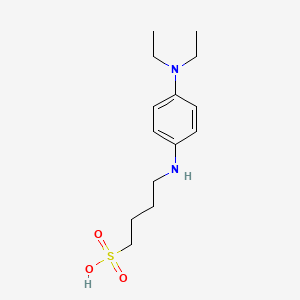
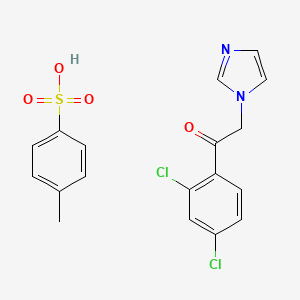
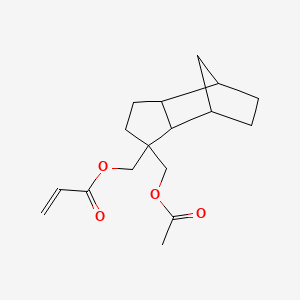
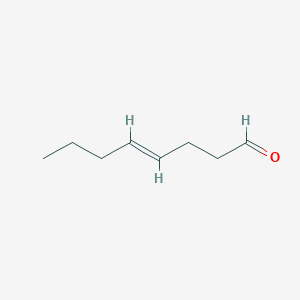
![2,2'-[(2,3-Dibromobut-2-ene-1,4-diyl)bis(oxy)]bis[3-chloropropan-1-OL]](/img/structure/B12691156.png)
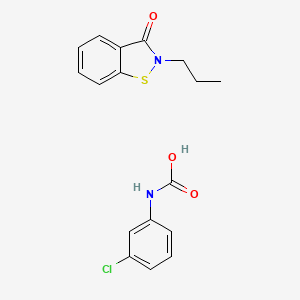

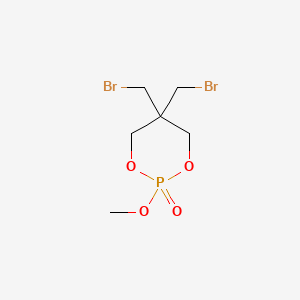
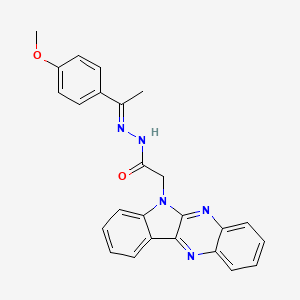
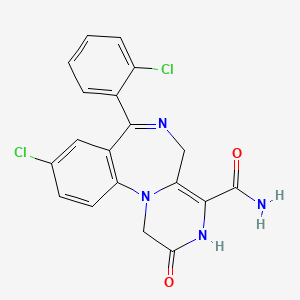
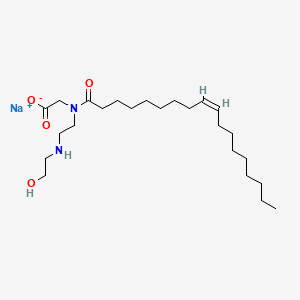
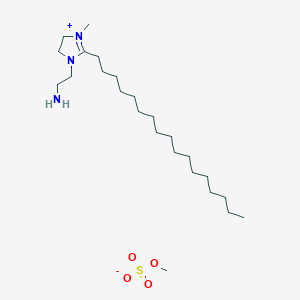
![N-[2-[4-(cyclohexylcarbamoylsulfamoyl)phenyl]ethyl]-5-methylpyrazine-2-carboxamide;3-(diaminomethylidene)-1,1-dimethylguanidine](/img/structure/B12691213.png)
